tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate
Description
Properties
Molecular Formula |
C12H20BrN3O2 |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-bromopyrazol-1-yl)butyl]carbamate |
InChI |
InChI=1S/C12H20BrN3O2/c1-12(2,3)18-11(17)14-6-4-5-7-16-9-10(13)8-15-16/h8-9H,4-7H2,1-3H3,(H,14,17) |
InChI Key |
NHILZKWWRZUXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN1C=C(C=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate typically involves multiple steps. One common method starts with the preparation of 4-bromo-1H-pyrazole, which is then reacted with a butyl chain containing a protected amine group. The tert-butyl carbamate group is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
Deprotection Reactions: The primary product is the free amine, which can be further functionalized.
Scientific Research Applications
tert-Butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate is a synthetic organic compound that is used as a versatile intermediate in the preparation of more complex molecules. The presence of both a tert-butyl carbamate group and a 4-bromo-1H-pyrazole moiety makes this compound unique.
Scientific Research Applications
Chemistry: In organic synthesis, this compound can be used to prepare complex molecules. The bromine atom allows for further functionalization via cross-coupling reactions.
Biology and Medicine: This compound's structure allows for modifications that can lead to compounds with various biological activities. It may act by interacting with specific molecular targets such as enzymes or receptors in medicinal chemistry. The bromine atom on the pyrazole ring can participate in halogen bonding, which influences the compound’s binding affinity and specificity.
Industry: this compound can be used as a building block for synthesizing agrochemicals, dyes, and other specialty chemicals in the chemical industry.
Chemical Reactions
This compound can undergo substitution and deprotection reactions.
- Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate. The products formed depend on the nucleophile used, leading to various substituted pyrazole derivatives.
- Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine. Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. The primary product is the free amine, which can be further functionalized.
Similar Compounds
| Compound | Uniqueness/Difference |
|---|---|
| tert-Butyl (4-bromobutyl)carbamate | Similar in structure but lacks the pyrazole ring, which limits its functionalization options. |
| tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]pyrazol-1-yl}methyl)carbamate | Contains a different substituent on the pyrazole ring, leading to different reactivity and applications. |
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom on the pyrazole ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate is compared below with three analogs (Table 1). Key differences lie in substituent patterns, linker length, and functional group reactivity.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (MW ~329.2 g/mol) is lighter than the fluorinated analog (MW 615.7) but heavier than ethyl-linked analogs.
Biological Activity
Tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀BrN₃O₂ |
| Molecular Weight | 318.21 g/mol |
| IUPAC Name | tert-butyl N-[4-(4-bromopyrazol-1-yl)butyl]carbamate |
| CAS Number | 2479427-37-5 |
The compound features a tert-butyl carbamate group linked to a butyl chain, which is further connected to a 4-bromo-1H-pyrazole moiety. This unique structure allows for various modifications that can lead to compounds with diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps, starting with the preparation of 4-bromo-1H-pyrazole, followed by reactions with a butyl chain containing a protected amine group. The tert-butyl carbamate group is introduced through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Anticancer Properties
Research into pyrazole derivatives has indicated significant anticancer properties. Compounds similar to this compound have shown effectiveness in inhibiting microtubule assembly, which is crucial for cancer cell proliferation. For instance, studies have reported that certain pyrazole-containing compounds can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes at low concentrations .
Case Study:
In a study focusing on asymmetric MACs fused with 1-aryl-1H-pyrazole, three compounds demonstrated significant inhibition of cell growth in MDA-MB-231 cells at concentrations as low as 1.0 μM, confirming their potential as anticancer agents .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom on the pyrazole ring may participate in halogen bonding, enhancing binding affinity and specificity towards these targets.
Comparative Analysis
To understand the uniqueness of this compound, comparisons can be made with similar structures:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl (4-bromobutyl)carbamate | Lacks pyrazole ring | Limited functionalization options |
| Tert-butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino]pyrazol-1-yl}methyl)carbamate | Different substituent on pyrazole ring | Varies significantly |
This compound stands out due to its dual functional groups which allow for extensive modifications leading to varied biological activities.
Q & A
Q. Basic Synthesis Approach :
- Key Steps :
- Coupling Reactions : Use tert-butyl chloroformate with a primary amine intermediate (e.g., 4-(4-bromo-1H-pyrazol-1-yl)butan-1-amine) in the presence of a base (e.g., triethylamine or DIPEA) to form the carbamate bond .
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and non-polar intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .
Q. Advanced Optimization :
- Catalytic Efficiency : Screen bases (e.g., DMAP, pyridine) to enhance reaction rates and yields.
- Temperature Control : Optimize reaction temperature (0°C to room temperature) to minimize side reactions like hydrolysis of the carbamate .
- Real-Time Monitoring : Use TLC or in situ FTIR to track reaction progress and intermediate stability .
How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?
Q. Basic Characterization :
Q. Advanced Resolution :
- X-Ray Crystallography : Use SHELX software for structure refinement to resolve stereochemical uncertainties or confirm bond angles/lengths .
- SC-XRD Challenges : Address poor crystal quality by screening solvent systems (e.g., DCM/hexane) or using cryocooling during data collection .
What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?
Q. Basic Screening :
- In Vitro Assays :
- Kinase/Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values against target enzymes .
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to identify potential therapeutic windows .
Q. Advanced Mechanistic Studies :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics between the compound and target proteins .
- Molecular Dynamics Simulations : Model interactions with enzyme active sites (e.g., pyrazole binding to ATP pockets in kinases) .
How can researchers address contradictions in reported biological activity data for this compound?
Q. Methodological Approaches :
- Reproducibility Checks :
- Validate assay conditions (e.g., pH, buffer composition, ATP concentration in kinase assays) .
- Cross-validate using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
- Meta-Analysis : Compare data across studies to identify outliers or context-dependent effects (e.g., cell line-specific responses) .
Q. Case Study Example :
- If one study reports potent inhibition of kinase X while another shows no activity, re-test both assays under identical conditions and confirm compound purity via HPLC-MS .
What computational tools are recommended for predicting the reactivity and stability of this compound?
Q. Basic Modeling :
Q. Advanced Applications :
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets .
- QSAR Models : Train models on analogous compounds to predict bioactivity or physicochemical properties .
How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?
Q. Core Modifications :
Q. Methodology :
- Parallel Synthesis : Prepare a library of derivatives via solid-phase synthesis or automated flow chemistry .
- High-Throughput Screening : Test derivatives against target panels to identify SAR trends .
What safety and handling protocols are critical when working with this compound?
Q. Basic Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
Q. Advanced Risk Mitigation :
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Stability Monitoring : Store under nitrogen at –20°C to prevent degradation; confirm stability via periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
